![molecular formula C21H12F6N4O B12725214 2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile CAS No. 1018971-95-3](/img/structure/B12725214.png)
2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of GSK-971086 involves multiple steps, starting with the preparation of the indole core. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific reaction conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving appropriate precursors.
Final Coupling and Purification: The final step involves coupling the intermediate compounds and purifying the final product through techniques such as chromatography.
Analyse Des Réactions Chimiques
GSK-971086 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Cyclization: Cyclization reactions can be used to form ring structures within the compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including its effects on cellular processes.
Medicine: GSK-971086 has been investigated for its potential therapeutic applications, including its use as an androgen receptor modulator.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
GSK-971086 acts as an androgen receptor modulator. It binds to androgen receptors and modulates their activity, influencing various cellular pathways. The compound’s mechanism of action involves the regulation of gene expression and protein synthesis, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
GSK-971086 can be compared with other androgen receptor modulators, such as:
Enobosarm: Another selective androgen receptor modulator with similar biological activities.
LGD-4033: Known for its high affinity for androgen receptors and its potential therapeutic applications.
Propriétés
Numéro CAS |
1018971-95-3 |
|---|---|
Formule moléculaire |
C21H12F6N4O |
Poids moléculaire |
450.3 g/mol |
Nom IUPAC |
2-methyl-4-(trifluoromethyl)-1-[[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methyl]indole-5-carbonitrile |
InChI |
InChI=1S/C21H12F6N4O/c1-11-7-15-16(6-5-13(9-28)18(15)21(25,26)27)31(11)10-17-29-19(32-30-17)12-3-2-4-14(8-12)20(22,23)24/h2-8H,10H2,1H3 |
Clé InChI |
ZEDODTZELVBHTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1CC3=NOC(=N3)C4=CC(=CC=C4)C(F)(F)F)C=CC(=C2C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


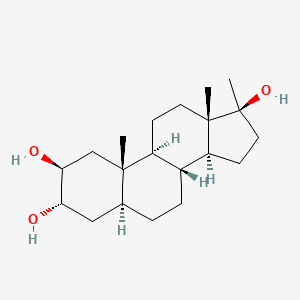
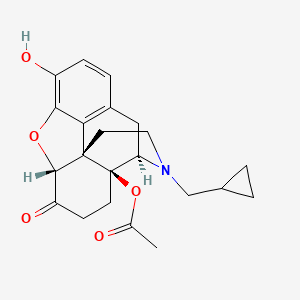
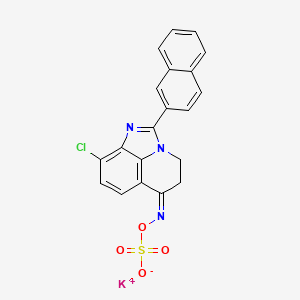
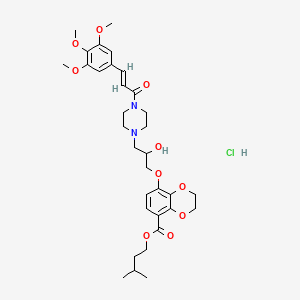
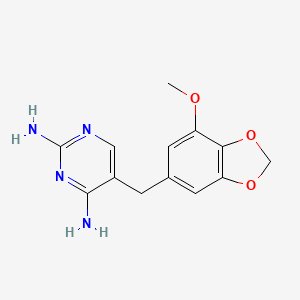
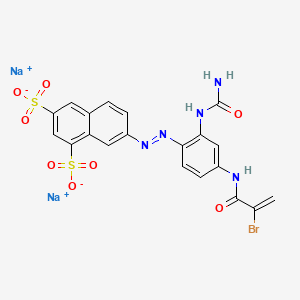
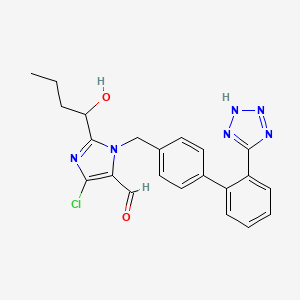
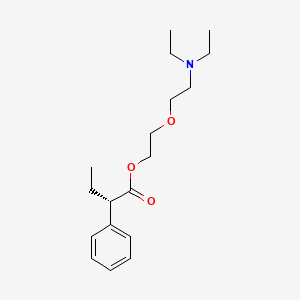
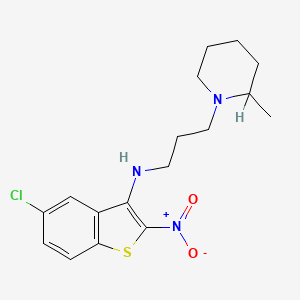
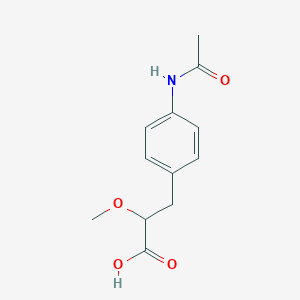

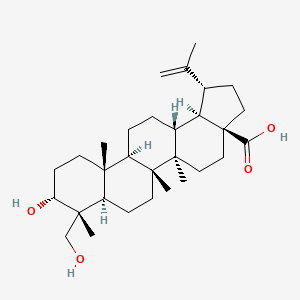
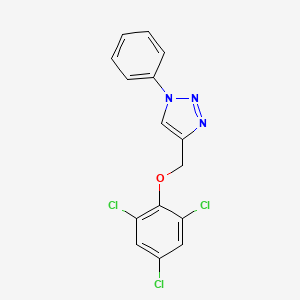
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)
